

Application Notes and Protocols for Foy 251 in Viral Entry Assays

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Compound of Interest

Compound Name: Foy 251

Cat. No.: B021791

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Introduction

Foy 251, also known as GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), is the active metabolite of the serine protease inhibitor Camostat mesylate. It plays a crucial role in virology research, particularly in the study of viruses that rely on the host cell protease TMPRSS2 (Transmembrane Serine Protease 2) for their entry into host cells. This document provides detailed application notes and protocols for the use of **Foy 251** in viral entry assays, targeting researchers and professionals in drug development.

Foy 251 effectively inhibits TMPRSS2, a key protease responsible for priming the spike (S) protein of several viruses, including SARS-CoV-2, enabling the fusion of the viral and cellular membranes.^[1] By blocking this critical step, **Foy 251** can prevent viral entry and subsequent infection. Understanding its mechanism and application is vital for the development of antiviral therapeutics.

Mechanism of Action: Inhibition of TMPRSS2-mediated Viral Entry

The entry of many enveloped viruses is a multi-step process initiated by the binding of a viral surface glycoprotein to a host cell receptor. For certain viruses, including SARS-CoV and SARS-CoV-2, the spike protein binds to the ACE2 receptor.^[1] Following receptor binding, the

spike protein must be cleaved at two sites, S1/S2 and S2', to activate its fusogenic potential. The host protease TMPRSS2, located on the cell surface, performs this crucial cleavage.^[1]

Foy 251 acts as a competitive inhibitor of TMPRSS2. It binds to the active site of the protease, preventing it from cleaving the viral spike protein. This inhibition effectively halts the viral entry process at the plasma membrane, thereby neutralizing the virus's ability to infect the host cell.

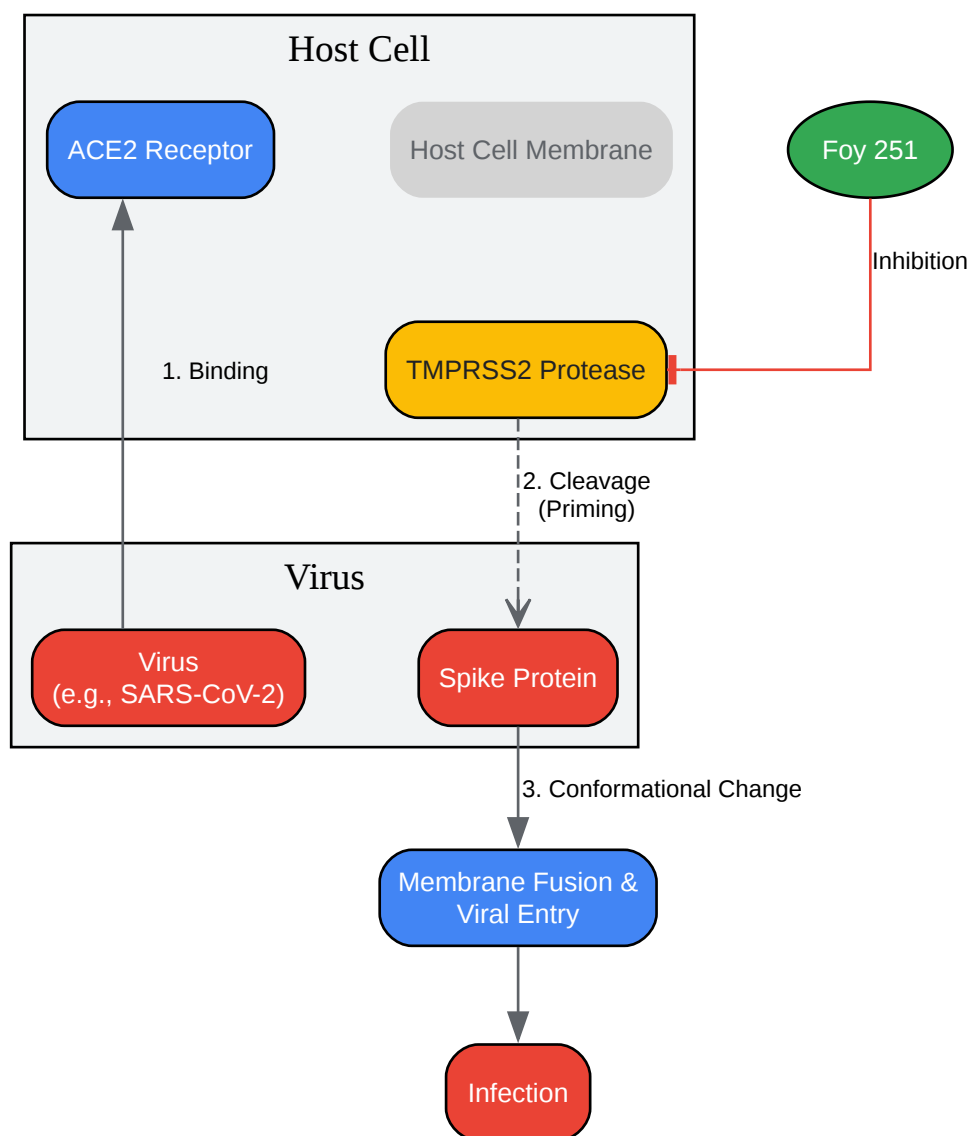
Quantitative Data: Inhibitory Potency of Foy 251 and Related Compounds

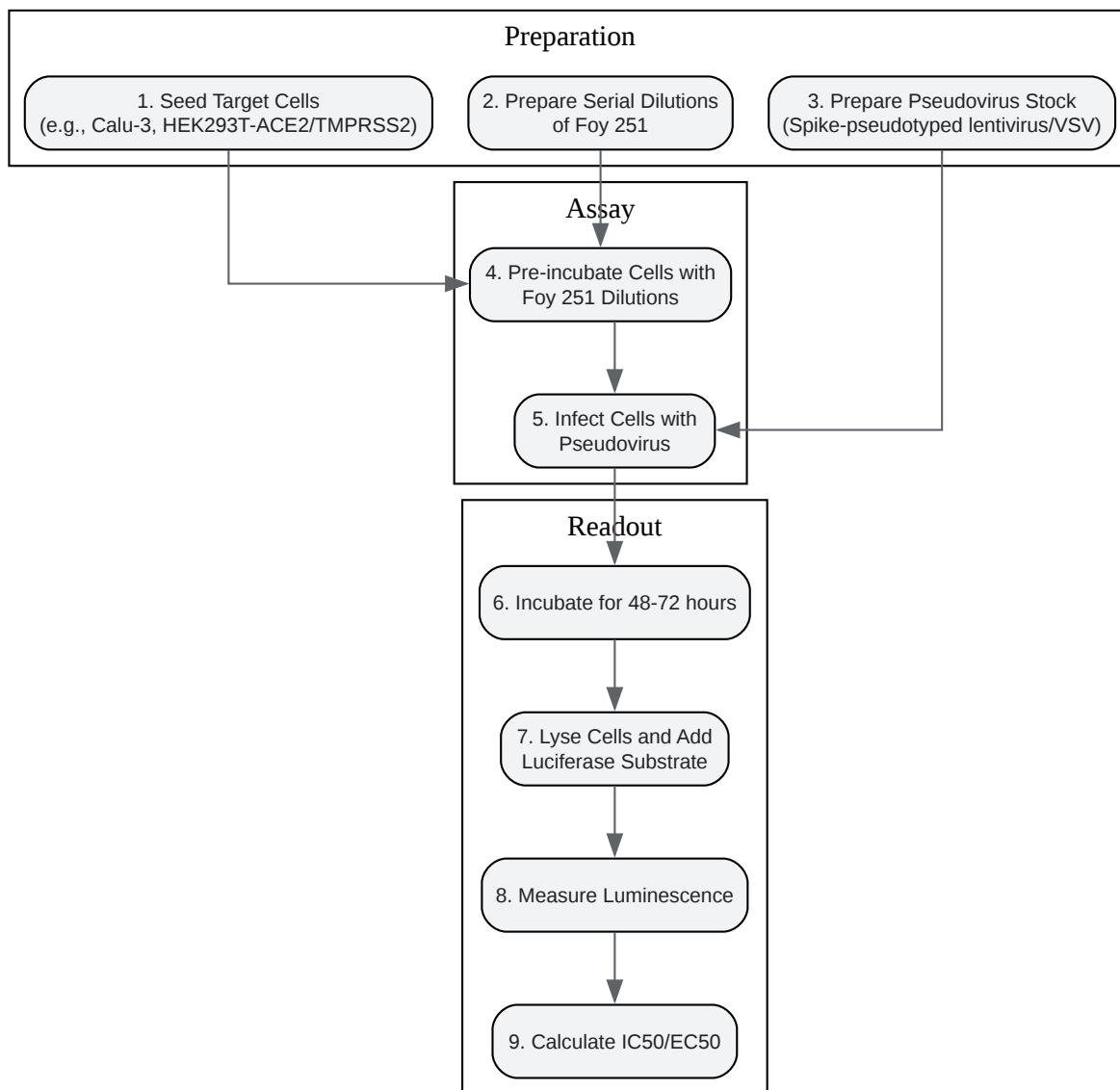
The inhibitory activity of **Foy 251** against TMPRSS2 and its efficacy in preventing viral entry have been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) for **Foy 251** and its parent compound, Camostat mesylate, as well as another potent inhibitor, Nafamostat.

Compound	Assay Type	Target	Cell Line	IC50 / EC50	Reference
Foy 251 (GBPA)	Enzymatic Assay	Recombinant TMPRSS2	-	IC50: 33.3 nM	[2] [3]
Foy 251 (GBPA)	Enzymatic Assay	Recombinant TMPRSS2	-	IC50: 70.3 nM	[4] [5]
Foy 251 (GBPA)	Pseudovirus Entry	SARS-CoV-2 Spike	Calu-3	EC50: 178 nM	[4] [6]
Camostat mesylate	Enzymatic Assay	Recombinant TMPRSS2	-	IC50: 6.2 nM	[2] [3]
Camostat mesylate	Enzymatic Assay	Recombinant TMPRSS2	-	IC50: 4.2 nM	[4] [5]
Camostat mesylate	Pseudovirus Entry	SARS-CoV-2 Spike	Calu-3	EC50: 107 nM	[4] [6]
Nafamostat	Enzymatic Assay	Recombinant TMPRSS2	-	IC50: 0.27 nM	[2] [3]

Signaling Pathway and Inhibition

The following diagram illustrates the TMPRSS2-mediated viral entry pathway and the inhibitory action of **Foy 251**.





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